REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH:11]=O)=[CH:3]1.[CH3:13][NH2:14]>CO>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][NH:14][CH3:13])=[CH:3]1
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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CN1C=C(C2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
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Name
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|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
126 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
NaB3H4
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Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction was stirred at RT for 2 hrs
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
was concentrated to a light yellow oil
|
Type
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DISSOLUTION
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Details
|
This oil was dissolved in EtOH (300 mL)
|
Type
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CONCENTRATION
|
Details
|
After 2 hrs the reaction was concentrated to a slurry
|
Duration
|
2 h
|
Type
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DISSOLUTION
|
Details
|
dissolved in 1.0 N NaOH (75 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with Et2O (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Flash chromatography on silica gel (9:1 CHCl3/MeOH containing 5% NH4OH) and drying in high vacuum
|
Type
|
WAIT
|
Details
|
left the title compound (10.1 g, 92%) as a faintly yellow oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN1C=C(C2=CC=CC=C12)CNC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |